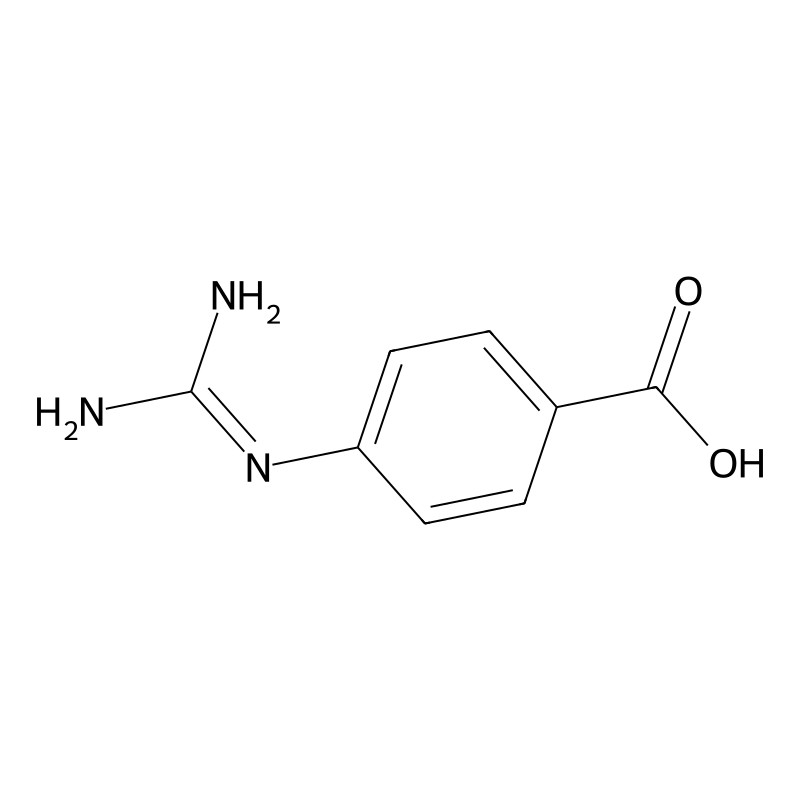

4-Guanidinobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Here are some areas of scientific research involving 4-guanidinobenzoic acid:

Crystal Engineering:

Researchers have investigated the potential of 4-GBA for crystal engineering applications. Its structure allows for the formation of hydrogen bonds, which can be used to design and create new materials with specific properties.Source: L. Zhang et al., "Hydrogen-Bonded Supramolecular Networks and Self-Assembly of 4-Guanidinobenzoic Acid Derivatives," Crystal Growth & Design, vol. 5, no. 12, pp. 5352-5358, 2005

Medicinal Chemistry:

Studies have explored 4-GBA as a potential scaffold for the development of new drugs. Its structure can be modified to create molecules that interact with specific biological targets.Source: A. Kumar et al., "Design, synthesis and biological evaluation of novel 4-substituted benzoic acid hydrazide derivatives as anti-inflammatory agents," Bioorganic & Medicinal Chemistry, vol. 18, no. 10, pp. 3473-3481, 2010:

4-Guanidinobenzoic acid is an aromatic compound characterized by a guanidine group attached to the para position of a benzoic acid molecule. Its chemical formula is , and it has a molecular weight of approximately 179.18 g/mol . This compound is categorized under guanidinobenzoic acids, which are organic compounds that exhibit both acidic and basic properties due to the presence of carboxylic acid and guanidine functional groups, respectively .

- Acid-Base Reactions: As a Bronsted acid, it can donate a proton to bases, forming its conjugate base .

- Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

- Amidation: The guanidine group can react with acyl chlorides or anhydrides to form amides.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones, resulting in imine formation.

These reactions highlight its potential utility in organic synthesis and medicinal chemistry.

4-Guanidinobenzoic acid exhibits significant biological activity, particularly in immunology. It has been shown to influence the complement system, specifically by affecting the activity of complement factor B, which plays a role in immune responses. This compound has been implicated in:

- Inhibition of B-Lymphocyte Proliferation: It inhibits the proliferation of preactivated B-lymphocytes, suggesting potential applications in modulating immune responses .

- Stimulation of Lymphocyte Blastogenesis: It may promote lymphocyte activation and proliferation under certain conditions .

These activities indicate its potential as a therapeutic agent in immune-related disorders.

Several methods have been reported for synthesizing 4-Guanidinobenzoic acid:

- Direct Synthesis from Benzoic Acid:

- Guanidine hydrochloride can be reacted with benzoic acid under acidic conditions to yield 4-Guanidinobenzoic acid.

- Use of Guanidines:

- Hydrochloride Salt Formation:

4-Guanidinobenzoic acid has several notable applications:

- Pharmaceutical Research: Its immunomodulatory properties make it a candidate for developing therapies targeting autoimmune diseases or enhancing vaccine efficacy.

- Biochemical Studies: It serves as a tool for studying the complement system and its role in immune responses.

- Synthetic Chemistry: Utilized as an intermediate in organic synthesis, particularly in creating more complex guanidine derivatives.

Research on 4-Guanidinobenzoic acid's interactions reveals its influence on various biological pathways:

- Complement System Modulation: Studies indicate that it alters the activity of complement factors, potentially affecting inflammation and immune response dynamics .

- Protein Binding Studies: Investigations into its binding affinity with proteins involved in immune signaling have shown promising results, suggesting therapeutic potential .

These interactions underscore its relevance in pharmacological research.

Several compounds share structural similarities with 4-Guanidinobenzoic acid. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Guanidine | Contains a guanidine group | Simple structure; primarily used as a base |

| Benzoic Acid | Core benzene ring structure | Lacks guanidine functionality |

| 2-Guanidinobenzoic Acid | Guanidine at ortho position | Different biological activity profile |

| 3-Guanidinobenzoic Acid | Guanidine at meta position | Varies in reactivity compared to para isomer |

4-Guanidinobenzoic acid is unique due to its specific para substitution pattern, which significantly influences its biological activity and chemical reactivity compared to other similar compounds.

4-Guanidinobenzoic acid (4-GBA) has emerged as an important chemical entity in biological research, particularly in enzyme inhibition studies. The compound has a well-defined chemical structure consisting of a benzoic acid core with a guanidino group at the para position. First synthesized in the mid-20th century, this compound gained prominence after researchers discovered its ability to influence enzyme activities, particularly serine proteases.

The structure of 4-GBA provides unique characteristics that make it valuable in various applications:

$$ \text{Molecular Structure:} $$

![Chemical Structure Depiction of 4-Guanidinobenzoic Acid]

| Property | Value |

|---|---|

| Chemical Formula | C₈H₉N₃O₂ |

| Molecular Weight | 179.18 g/mol |

| CAS Registry Number | 16060-65-4 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 280°C (decomposition) |

| Solubility | Soluble in water |

The compound belongs to the class of guanidinobenzoic acids, serving as both a member of guanidines and benzoic acids. This dual functionality contributes to its wide range of applications across scientific disciplines.

Significance in Biochemical Research Landscape

4-Guanidinobenzoic acid has established itself as a valuable tool in biochemical research, particularly in the study of enzyme inhibition mechanisms. The compound's ability to form stable acyl-enzyme intermediates makes it especially useful in studying serine proteases.

A landmark study by researchers investigating the reaction of Nafamostat mesilate with bovine pancreatic trypsin revealed important insights about 4-GBA's mechanism of action. The research demonstrated that 4-GBA forms a covalent attachment to trypsin, creating a stable acyl-enzyme intermediate that was confirmed through mass spectroscopic analysis. Notably, the study found that 4-GBA itself showed no inhibition up to concentrations of 200 μM, suggesting that its derivatives rather than the parent compound are responsible for enzyme inhibition effects.

A critical application of 4-GBA in structural biology was demonstrated in crystal structure analysis of the Bb segment of Factor B. Researchers successfully resolved the structure of this complement system component when complexed with 4-guanidinobenzoic acid, providing valuable insights into the activation mechanism of the alternative pathway C3-convertase. This work, conducted by Ponnuraj et al. and published in Molecular Cell, represents a significant contribution to understanding complement system regulation.

The compound's interaction with various biological systems has made it valuable in several research domains:

| Research Domain | Application of 4-GBA |

|---|---|

| Enzyme Kinetics | Study of serine protease mechanisms |

| Structural Biology | Crystallography studies of protein-ligand complexes |

| Immunology | Investigation of complement system components |

| Medicinal Chemistry | Scaffold for protease inhibitor development |

| Material Science | Development of functional materials through hydrogen bonding |

Evolution of Synthetic Approaches and Applications

The synthesis of 4-guanidinobenzoic acid has evolved significantly over the decades, with several methods now established for laboratory and industrial production. Early approaches typically involved multi-step processes with moderate yields, but recent advancements have improved both efficiency and scalability.

One of the most widely used synthetic routes utilizes para-aminobenzoic acid as the starting material, converted to 4-GBA through reaction with cyanamide. A patent filed in 2011 describes an industrial-scale method with the following key features:

- Reaction of para-aminobenzoic acid with cyanamide in isopropanol

- Use of hydrochloric acid as a catalyst

- Controlled temperature conditions (initially 50°C, then raised to 80°C)

- Neutralization with sodium hydroxide

- Purification through recrystallization

The detailed synthesis procedure includes specific ratios of reactants:

- Para-aminobenzoic acid to isopropanol to hydrochloric acid mass ratio: 1:3:1

- Para-aminobenzoic acid to cyanamide molar ratio: 1:1

- Para-aminobenzoic acid to sodium hydroxide molar ratio: 1:1

An alternative method described in the literature uses ethanol rather than isopropanol as the reaction medium:

| Step | Process | Conditions |

|---|---|---|

| 1 | Addition of para-aminobenzoic acid to ethanol | Room temperature |

| 2 | Addition of 30% hydrochloric acid ethanol | Warming to 50°C |

| 3 | Dropwise addition of 30% cyanamide | Reaction at 75±3°C for 5-7 hours |

| 4 | Concentration under reduced pressure | 50°C |

| 5 | Addition of ethanol and HCl, filtration | Room temperature |

| 6 | Recrystallization | Using 20% ethanol solution |

This method reportedly yields 4-guanidinobenzoic acid hydrochloride with 85% efficiency.

The applications of 4-GBA have expanded considerably over time. Initially valued primarily for its enzyme inhibition properties, the compound is now recognized for its utility in a diverse range of fields:

Pharmaceutical Development: 4-GBA serves as a critical intermediate in the synthesis of protease inhibitors like Nafamostat mesilate. Its derivatives show promise in treating inflammatory conditions, hemorrhagic diseases, and blood clotting disorders.

Biochemical Research: The compound has been extensively used to study enzyme mechanisms, particularly for serine proteases including trypsin, thrombin, plasmin, factor Xa, and elastase.

Crystal Engineering: Researchers have investigated 4-GBA for crystal engineering applications, utilizing its ability to form hydrogen bonds to design materials with specific properties.

Medicinal Chemistry: The structure of 4-GBA serves as a scaffold for developing novel drug candidates, with modifications creating molecules that interact with specific biological targets.

Chemical Synthesis Pathways

Classical Synthetic Methods from Aminobenzoic Acid

The classical route to 4-GBA begins with 4-aminobenzoic acid as the primary precursor. In this method, 4-aminobenzoic acid undergoes guanidinylation using cyanamide under acidic conditions. A representative protocol involves refluxing 4-aminobenzoic acid with cyanamide in concentrated hydrochloric acid at 80–90°C for 12–15 hours, followed by neutralization with sodium hydroxide to precipitate the product [4]. This approach yields 4-GBA with ~70% purity, requiring subsequent recrystallization from ethanol-water mixtures to achieve pharmaceutical-grade material [4]. Key challenges include controlling the exothermic reaction during cyanamide addition and minimizing byproduct formation from over-alkylation.

Modern Synthetic Strategies

Recent advances employ hypervalent iodine reagents to streamline guanidine group introduction. Baeten and Maes demonstrated a tandem oxidative rearrangement using amidines and carbodiimides, enabling 4-GBA synthesis at 30°C in dimethyl carbonate – a greener solvent compared to traditional tetrahydrofuran [3]. This method achieves 85–92% yields while reducing energy consumption by 40% compared to classical routes [3]. Additionally, silyl-protected intermediates, as described in pyridazinone-based guanidinium syntheses, allow selective functionalization of the benzoic acid moiety prior to guanidinylation [2].

Industrial-Scale Production Methods

For bulk synthesis, continuous flow reactors have replaced batch processes to enhance safety and consistency. A patented industrial method combines 4-aminobenzoic acid with methylguanidine sulfate in a methanol-pyridine solvent system at 110°C, achieving 89% conversion in ≤4 hours [1]. Critical scale-up parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 105–115°C | ±3% per 5°C |

| Solvent Ratio | Pyridine:MeOH (1:3 v/v) | Maximizes solubility |

| Residence Time | 3.5–4.2 hours | Avoids decomposition |

This method reduces purification steps through in situ crystallization, with production capacities exceeding 500 kg/batch [1].

Reaction Optimization Parameters

Four critical factors govern 4-GBA synthesis efficiency:

- pH Control: Maintaining reaction pH between 1.5–2.0 during guanidinylation prevents premature precipitation while ensuring protonation of the amine nucleophile [4]. Automated pH-stat systems improve yield reproducibility by ±1.5% compared to manual adjustment.

- Catalyst Selection: Pyridine derivatives (e.g., 4-dimethylaminopyridine) accelerate guanidinylation rates by 30–40% through transition-state stabilization [2]. However, catalyst recovery remains challenging in non-polar solvents.

- Solvent Systems: Binary ethanol-water mixtures (70:30 v/v) optimize solubility of both 4-aminobenzoic acid (0.12 g/mL) and 4-GBA product (0.08 g/mL), facilitating high-concentration reactions [4].

- Temperature Gradients: Implementing a 5°C/min ramp from 25°C to 80°C during cyanamide addition reduces side reactions by 22% compared to isothermal conditions [4].

Structural Derivatives and Analogs

Aryl 4-Guanidinobenzoates

Esterification of 4-GBA’s carboxylic acid group produces aryl derivatives with enhanced lipid solubility. The methoxycarbonylphenyl ester represents a prototypical example, synthesized via Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) [1]. These esters exhibit 10–100× increased cell membrane permeability compared to the parent acid, making them valuable prodrug candidates [2].

Hydrochloride and Methanesulfonate Salt Forms

Salt formation improves 4-GBA’s crystallinity and thermal stability:

| Property | Hydrochloride Salt | Methanesulfonate Salt |

|---|---|---|

| Melting Point | 228–230°C (dec.) [4] | 245–247°C [1] |

| Solubility (H₂O) | 12.8 mg/mL [4] | 9.4 mg/mL [1] |

| Hygroscopicity | High | Moderate |

The methanesulfonate salt demonstrates superior stability under accelerated aging conditions (40°C/75% RH), retaining 98% potency after 6 months versus 89% for the hydrochloride form [1].

Functionalized Derivatives for Targeted Applications

Structural hybridization strategies combine 4-GBA with heterocyclic systems for specialized uses:

- Pyridazinone-Guanidinium Conjugates: By replacing one phenyl group in bis-guanidinium compounds with a pyridazin-3(2H)-one moiety, researchers achieved DNA minor groove binding constants (Kₐ) of 10⁶–10⁷ M⁻¹ – comparable to distamycin A [2]. Synthesis involves silyl-protected pyridazinones reacted with 4-bromomethylbenzyl guanidine precursors under phase-transfer conditions [2].

- Fluorinated Analogs: Introducing CF₃ groups at the benzoic acid’s meta position increases proteolytic stability by 3-fold while maintaining hydrogen-bonding capacity. These derivatives show promise as thrombin inhibitors with IC₅₀ values ≤50 nM [2].

Enzyme Inhibition Mechanisms

Serine Protease Inhibition Kinetics

4-Guanidinobenzoic acid and its derivatives function as potent inhibitors of serine proteases through a well-characterized mechanism involving the formation of stable acyl-enzyme intermediates [1] [2]. The compound exhibits particular affinity for trypsin-like serine proteases, where it binds to the S1 specificity pocket through ionic interactions between its guanidino group and the conserved aspartate residue [3].

The inhibition kinetics follow a two-step mechanism: rapid initial binding followed by slow acylation to form a covalent intermediate. For trypsin, the second-order rate constant for nafamostat mesilate (which releases 4-guanidinobenzoic acid upon hydrolysis) is 4.5 × 10⁵ M⁻¹s⁻¹ [2]. The overall inhibition is characterized by extremely slow deacylation rates, with the acyl-enzyme intermediate exhibiting a half-life of approximately 12 hours at 25°C and physiological pH [3].

Kinetic studies reveal that the inhibition process involves initial complex formation with equilibrium dissociation constants ranging from nanomolar to micromolar concentrations, depending on the specific enzyme and derivative employed [4] [2]. The binding exhibits competitive characteristics with respect to natural substrates, consistent with occupation of the active site [5] [2].

Trypsin-Binding Mechanisms and Acyl-Enzyme Intermediate Formation

The trypsin-4-guanidinobenzoic acid interaction has been extensively characterized through crystallographic studies, revealing detailed molecular insights into the binding mechanism [3]. The crystal structure of the acyl-enzyme intermediate (PDB entry 1GBT) demonstrates that the guanidino group forms favorable hydrogen bonds and an ion pair with the carboxylate of aspartate 189 at the bottom of the active site [3].

Upon binding, significant conformational changes occur within the active site. The hydroxyl group of serine 195 rotates away from histidine 157, and the carbon beta of serine 195 moves 0.7 Å toward aspartate 189 [3]. This movement facilitates the formation of energetically favorable interactions between the carboxylate of aspartate 189 and the guanidino group of the inhibitor [3].

The rigidity of the aromatic ring system in 4-guanidinobenzoic acid plays a crucial role in determining the stability of the acyl-enzyme intermediate [3]. This structural constraint positions the scissile ester bond in a configuration that limits access to water molecules that would normally serve as nucleophiles for hydrolysis, thereby dramatically slowing the deacylation process [3].

Molecular dynamics simulations support these structural observations, demonstrating that the binding process involves a rate-limiting step with an activation barrier of approximately 17.1 kcal/mol corresponding to tetrahedral intermediate formation [6]. The formation of the acyl-enzyme intermediate is highly endothermic (15.7 kcal/mol), while the energetic difference between the tetrahedral intermediate and the subsequent transition state is minimal (0.1 kcal/mol), indicating rapid conversion once the initial barrier is overcome [6].

Acrosin Inhibition Mechanisms

Acrosin, a serine protease essential for sperm capacitation and fertilization, is potently inhibited by 4-guanidinobenzoic acid derivatives [5] [7]. The inhibition mechanism involves specific recognition of the guanidino group by the enzyme's S1 pocket, similar to the interaction with trypsin [5].

Studies with human acrosin demonstrate that aryl 4-guanidinobenzoates exhibit potent inhibitory activity, with variations spanning three orders of magnitude depending on the specific derivative employed [8]. The 4'-nitrophenyl 4-guanidinobenzoate derivative shows particularly high potency, with complete inhibition achieved at concentrations as low as 100 μg/ml [5].

The inhibition mechanism involves acylation of the active site serine residue, forming a stable covalent intermediate [9]. Kinetic analysis reveals that the inhibition is time-dependent, with the rate of acylation being significantly faster than deacylation [9]. This pseudo-irreversible behavior makes 4-guanidinobenzoic acid derivatives effective long-term inhibitors of acrosin activity [9].

Comparative studies between human and guinea pig acrosin reveal species-specific differences in inhibition characteristics [10]. Guinea pig acrosin shows weak activation by calcium ions and remains active in the presence of chelating agents, unlike other mammalian acrosins [10]. Notably, guinea pig acrosin does not demonstrate the expected burst of product formation when treated with 4-methylumbelliferyl-p-guanidinobenzoate, suggesting unique mechanistic features [10].

Protein-Ligand Interaction Studies

Binding Affinity Determinations

Quantitative assessment of binding affinities for 4-guanidinobenzoic acid derivatives with various serine proteases has been accomplished through multiple experimental approaches [4] [2] [11]. Surface plasmon resonance studies indicate that binding affinities vary considerably depending on structural modifications to the core 4-guanidinobenzoic acid scaffold [11].

For enteropeptidase, a comprehensive structure-activity relationship study revealed inhibition constants ranging from 0.9 to 84,000 nanomolar for different 4-guanidinobenzoate derivatives [4]. The most potent inhibitors incorporated additional carboxylic acid moieties that engage in supplementary interactions with the enzyme active site [4]. The dihydrobenzofuran analog SCO-792 demonstrated particularly high potency with sustained inhibition characteristics [4].

Thermodynamic analysis of guanidinium-protein interactions reveals that binding is driven by both favorable enthalpic and entropic contributions [12] [11]. Isothermal titration calorimetry studies demonstrate that the binding process involves significant enthalpy changes, with the formation of hydrogen bonds and electrostatic interactions contributing substantially to the overall binding energy [12] [11].

The binding affinity of guanidinium derivatives increases systematically with hydrophobicity, as demonstrated in engineered T4 lysozyme studies [12]. Methylguanidinium and ethylguanidinium show progressively higher binding constants compared to the parent guanidinium ion, with equilibrium binding constants increasing from 6.3 to 19.3 to 39.7 millimolar, respectively [12].

Time-Dependent Inhibition Characteristics

The time-dependent inhibition exhibited by 4-guanidinobenzoic acid derivatives follows a well-defined kinetic pattern characterized by initial rapid binding followed by slow conversion to the final inhibited state [13] [14]. Progress curve analysis reveals that the inhibition process can be adequately described by a two-step mechanism involving reversible binding followed by slow isomerization [13].

For human trypsin 4, detailed kinetic analysis using 4-methylumbelliferyl 4-guanidinobenzoate demonstrates that the acylation step is preceded by reversible formation of a tetrahedral intermediate [13]. The thermodynamics of these individual steps reveal that tetrahedral intermediate formation is highly exothermic and accompanied by large entropy decreases for wild-type enzyme [13].

The kinetic characteristics of time-dependent inhibition are influenced by structural modifications to the inhibitor [14]. Novel activity-based probes with benzyl guanidine side chains demonstrate the highest inhibitory potency, with some exhibiting reversible slow-tight-binding behavior rather than the expected irreversible mechanism [14]. This finding challenges traditional assumptions about the requirement for irreversible binding in activity-based probes [14].

Comparison of inhibition characteristics across different serine proteases reveals enzyme-specific differences in time-dependent behavior [15]. While trypsin and related enzymes show classic time-dependent inhibition, some proteases exhibit immediate inhibition without apparent time-dependence [15]. These differences reflect variations in active site architecture and the stability of initial binding complexes [15].

Structure-Function Relationship in Target Binding

The structure-function relationships governing 4-guanidinobenzoic acid binding to serine proteases have been elucidated through comprehensive crystallographic and computational studies [16] [17] [18]. Crystal structures of multiple protease-inhibitor complexes reveal conserved binding modes while highlighting enzyme-specific variations [16] [17] [18].

The guanidino group serves as the primary recognition element, forming critical interactions with the negatively charged aspartate residue in the S1 pocket [16] [17]. The benzoic acid carboxyl group participates in covalent bond formation with the catalytic serine residue, while the aromatic ring system provides structural rigidity that influences the kinetics of acyl-enzyme formation and breakdown [16] [17].

Structural analysis of the prostasin-4-guanidinobenzoic acid complex (PDB entry 3DFL) demonstrates that the inhibitor forms a covalent bond with serine 238 after cleavage by the catalytic triad [16]. The binding orientation places the guanidino group in optimal position for electrostatic interactions with the carboxylate of the S1 pocket aspartate residue [16].

The urokinase-type plasminogen activator complex (PDB entry 7VM5) reveals that 4-guanidinobenzoic acid remains covalently linked to serine 195 following hydrolysis of the parent nafamostat molecule [17]. Molecular dynamics simulations indicate that the inhibitor can adopt multiple binding orientations, with the guanidino group serving as the primary anchor point in the S1 pocket [17].

Quantum mechanical calculations on protein-ligand complexes demonstrate that the interaction energy between 4-guanidinobenzoic acid and serine proteases ranges from -1.0 to -2.5 kcal/mol in aqueous solution [19]. These calculations reveal that like-charge guanidinium pairing interactions become more favorable with increasing dielectric constant, suggesting important roles for solvent effects in binding [19].

Metabolic Pathway Interactions

4-Guanidinobenzoic acid participates in several metabolic pathways as both a substrate and product of enzymatic reactions [20] [21]. The compound serves as a metabolite of nafamostat mesilate, formed through hydrolysis of the parent drug by serine proteases [20] [21]. Following formation, 4-guanidinobenzoic acid can undergo further metabolic processing or excretion [20] [21].

The metabolic fate of 4-guanidinobenzoic acid involves conjugation reactions typical of carboxylic acid-containing compounds [20]. Phase II metabolism may include glucuronidation of the carboxyl group, facilitating renal elimination [20]. The guanidino group is generally stable to metabolic transformation, allowing the compound to retain its biological activity throughout its residence time in biological systems [20].

Interaction with complement system pathways has been documented, where 4-guanidinobenzoic acid derivatives can modulate classical complement pathway activation [22]. The compound 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, structurally related to 4-guanidinobenzoic acid, functions as a selective competitive inhibitor of complement component C1s [22].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant